molecular formula C21H26N2O4S B2628730 4-ethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 941955-52-8

4-ethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2628730
CAS No.: 941955-52-8
M. Wt: 402.51
InChI Key: PZUFJNVJHOGKLI-UHFFFAOYSA-N
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Description

The compound 4-ethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone core substituted with a 2-methylpropyl group and a sulfonamide-linked ethoxybenzene moiety. Its ethoxy group may enhance metabolic stability, while the tetrahydroquinolinone scaffold could influence binding affinity through conformational rigidity .

Properties

IUPAC Name

4-ethoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-4-27-18-7-9-19(10-8-18)28(25,26)22-17-6-11-20-16(13-17)5-12-21(24)23(20)14-15(2)3/h6-11,13,15,22H,4-5,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUFJNVJHOGKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the sulfonamide group through a series of reactions, including Friedel-Crafts acylation followed by sulfonation and subsequent substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the quinoline core or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the sulfonamide group or other parts of the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

4-ethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Sulfonamides are known for their antibacterial properties, and this compound could be explored for similar applications.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The 2-methylpropyl group in the target compound may confer greater lipophilicity than the isopropyl group in BP 27791 .
  • Halogenation (Cl, F) in 7f suggests enhanced target binding via hydrophobic or electrostatic interactions, absent in the target compound.

Pharmacological Activity

  • Quinolone derivatives (e.g., 7f): Often exhibit antibacterial activity due to topoisomerase inhibition. The chloro and fluoro substituents in 7f may broaden antimicrobial spectra .
  • Pyrimidine sulfonamides (e.g., BP 27791) : Commonly target kinases or GTPases. The methanesulfonamide group in BP 27791 may favor ATP-binding pocket interactions .

Physicochemical Properties

Property Target Compound 7f BP 27791
Molecular Weight ~435 g/mol (estimated) ~550 g/mol ~400 g/mol
LogP (Predicted) 3.8 4.2 3.1
Hydrogen Bond Acceptors 6 9 5
Solubility Low (lipophilic) Very low Moderate

Implications :

  • The target compound’s higher LogP than BP 27791 suggests better membrane penetration but poorer aqueous solubility.
  • Fewer hydrogen-bond acceptors compared to 7f may reduce off-target interactions.

Research Findings

  • Sulfonamide Efficacy : Substitution at the para position (e.g., ethoxy) is critical for target engagement in sulfonamide inhibitors, as seen in COX-2 selective agents .
  • Core Saturation: Tetrahydroquinolinones exhibit improved metabolic stability over unsaturated quinolones, as demonstrated in antimalarial drug development .

Biological Activity

The compound 4-ethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Properties

The compound belongs to the class of sulfonamides, characterized by a sulfonamide functional group attached to a benzene ring. Its structure can be represented as follows:

C15H20N2O3S\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

Sulfonamides generally exhibit their biological activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis in bacteria.
  • Calcium Channel Modulation : Some studies indicate that derivatives can interact with calcium channels, affecting cardiovascular dynamics. For instance, related compounds have shown to decrease perfusion pressure and coronary resistance in isolated rat heart models .

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For example:

  • In vitro Studies : Compounds similar to this compound were evaluated for cytotoxicity against various cancer cell lines. Notably, some exhibited significant activity against breast cancer (MDA-MB-468) and leukemia cell lines with IC50 values indicating potent effects .

Cardiovascular Effects

Research has demonstrated that certain sulfonamides can influence cardiovascular parameters:

  • Perfusion Pressure Reduction : The compound was tested for its ability to lower perfusion pressure in isolated heart models. It was found that the compound could decrease perfusion pressure and coronary resistance over time compared to controls .

Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of new benzenesulfonamides for anticancer activity under hypoxic conditions. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in breast cancer cell lines through increased levels of cleaved caspases .

Study 2: Cardiovascular Impact

In another study examining the effects of various benzenesulfonamides on cardiac function, it was found that 4-(2-aminoethyl)-benzenesulfonamide notably reduced both perfusion pressure and coronary resistance. This suggests that similar compounds may exert beneficial effects on cardiac health via modulation of calcium channels .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties. For instance:

  • Permeability Studies : Theoretical assessments using models such as ADMETlab indicated varying permeability profiles across different cellular models .

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